molecular formula C14H15ClN2O3 B12449194 3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide CAS No. 771522-93-1

3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide

Cat. No.: B12449194
CAS No.: 771522-93-1
M. Wt: 294.73 g/mol
InChI Key: ODDITLNVCRNVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Structural Characterization of 3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named This compound according to IUPAC rules. Its structure comprises a furan ring substituted at the 5-position with a 3-chloro-4-methoxyphenyl group, linked to a propanamide backbone bearing an amino group at the β-carbon. The CAS Registry Number 771522-93-1 uniquely identifies this compound in chemical databases.

Molecular Formula and Weight Validation

The molecular formula C₁₄H₁₅ClN₂O₃ was confirmed through high-resolution mass spectrometry, with a calculated molecular weight of 294.73 g/mol . This aligns with the elemental composition derived from the structural formula, which includes one chlorine atom, two nitrogen atoms, and three oxygen atoms.

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR analysis in deuterated solvents reveals distinct proton environments. The aromatic protons of the 3-chloro-4-methoxyphenyl group resonate between 7.16–7.26 ppm , consistent with deshielding effects from the electron-withdrawing chlorine and methoxy substituents. The furan ring’s α-protons appear as doublets at 6.96–7.01 ppm , while the β-protons of the propanamide backbone exhibit multiplet splitting at 2.08–2.50 ppm . The amino group (–NH₂) protons are observed as a broad singlet near 3.31 ppm , indicative of hydrogen bonding.

¹³C NMR data corroborate these assignments, with carbonyl carbons (C=O) at 168.0–176.0 ppm and aromatic carbons in the 110–155 ppm range.

Infrared (IR) Absorption Profile Analysis

The IR spectrum displays key absorptions corresponding to functional groups:

  • N–H stretch (amine and amide): 3200–3550 cm⁻¹
  • C=O stretch (amide): 1680–1750 cm⁻¹
  • C–O–C stretch (furan): 1040–1050 cm⁻¹
  • C–Cl stretch : 610–700 cm⁻¹

These bands confirm the presence of the amide group, furan ring, and chloro substituent.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 294.73 , corresponding to the molecular weight. Fragmentation pathways include:

  • Loss of the amide group (–CONH₂, m/z 58 ) yielding a fragment at m/z 236.73
  • Cleavage of the furan ring to generate a chlorophenyl ion at m/z 141.5
  • Further decomposition of the methoxy group (–OCH₃, m/z 31 ) producing ions at m/z 110.5 .

Crystallographic Studies and Conformational Analysis

While experimental X-ray diffraction (XRD) data for this compound are not available, analogous structures suggest a planar furan ring and a twisted propanamide backbone. XRD analysis typically resolves bond lengths and angles, such as C–Cl (1.72 Å) and C–O (1.43 Å) , which influence molecular packing.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311++G(d,p) level predict optimized geometry with a dihedral angle of 112.5° between the furan and chlorophenyl groups. The HOMO-LUMO energy gap of 4.8 eV suggests moderate reactivity, localized on the amide and furan moieties.

Molecular Orbital Configuration Analysis

Frontier molecular orbital analysis reveals that the HOMO is predominantly located on the furan ring and chlorine atom, while the LUMO resides on the amide group. This electronic distribution facilitates nucleophilic attacks at the amide carbonyl and electrophilic interactions at the furan ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771522-93-1

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

3-amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C14H15ClN2O3/c1-19-12-3-2-8(6-9(12)15)11-4-5-13(20-11)10(16)7-14(17)18/h2-6,10H,7,16H2,1H3,(H2,17,18)

InChI Key

ODDITLNVCRNVAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(CC(=O)N)N)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Substrates : 2-Bromofuran and 3-chloro-4-methoxyphenylboronic acid.
  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Cs₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours.
  • Yield : 85–92%.

Key Considerations:

  • The choice of base (Cs₂CO₃) enhances coupling efficiency by deprotonating intermediates.
  • DMF as a solvent facilitates polar transition states in palladium-mediated steps.

Propanamide Side Chain Introduction via Michael Addition

The propanamide side chain is introduced through a Michael addition of acrylamide to a furan-containing ketone intermediate, followed by amination.

Stepwise Procedure:

  • Ketone Formation :

    • React 5-(3-chloro-4-methoxyphenyl)furan-2-carbaldehyde with malononitrile in the presence of piperidine to form β-aminopropanenitrile.
    • Conditions : Ethanol, reflux, 6 hours.
    • Yield : 78%.
  • Amination and Hydrolysis :

    • Treat the nitrile intermediate with concentrated HCl to hydrolyze it to the corresponding carboxylic acid.
    • Conditions : HCl (12 N), 100°C, 4 hours.
    • Yield : 90%.
  • Amidation :

    • Activate the carboxylic acid with HOBt/EDC and react with ammonia gas.
    • Conditions : DCM, 0°C to RT, 12 hours.
    • Yield : 65–70%.

One-Pot Cascade Synthesis

A streamlined one-pot method combines furan ring formation, aryl coupling, and amide functionalization using cesium carbonate as a dual base and catalyst.

Protocol:

  • Combine 2-hydroxybenzonitrile, 2-bromoacetophenone, and Cs₂CO₃ in DMF.
  • Stir at room temperature for 20 minutes to form the furan core.
  • Add acrylamide and continue stirring for 12 hours to effect Michael addition.
  • Isolate via filtration and recrystallize from dichloromethane.

Performance Metrics:

  • Overall Yield : 60–65%.
  • Purity : >95% (HPLC).

Microwave-Assisted Cyclization

Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes.

Procedure:

  • React 3-chloro-4-methoxyphenylacetylene with ethyl glycinate under microwave conditions.
  • Conditions : 150°C, 300 W, 15 minutes.
  • Yield : 82%.

Comparative Analysis of Methods

Method Key Steps Catalyst/Base Yield (%) Time
Suzuki-Miyaura Coupling, hydrolysis, amidation Pd(PPh₃)₄, Cs₂CO₃ 70 24 hours
One-Pot Cascade Furan formation, Michael addition Cs₂CO₃ 65 12 hours
Microwave-Assisted Cyclization None 82 15 minutes

Critical Challenges and Optimizations

  • Regioselectivity in Furan Formation :
    • Electron-deficient aryl groups (e.g., 3-chloro-4-methoxyphenyl) favor coupling at the 5-position of the furan ring.
  • Amination Side Reactions :
    • Over-hydrolysis of the nitrile intermediate can reduce yields; controlled HCl addition is essential.
  • Catalyst Degradation :
    • Pd(PPh₃)₄ decomposes above 100°C, necessitating lower temperatures for Suzuki reactions.

Scalability and Industrial Feasibility

  • The one-pot cascade method is preferred for large-scale synthesis due to fewer purification steps.
  • Microwave-assisted protocols, while fast, face energy consumption challenges in industrial settings.

Chemical Reactions Analysis

Amide Group Reactivity

The propanamide moiety participates in hydrolysis and condensation reactions:

  • Acid/Base-Catalyzed Hydrolysis : Cleavage of the amide bond occurs under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions, yielding 3-amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanoic acid.

  • Condensation with Carbonyl Compounds : Reacts with aldehydes/ketones to form Schiff bases under anhydrous conditions (e.g., ethanol, reflux) .

Reaction TypeConditionsProductYield (%)Reference
Acid Hydrolysis6M HCl, 90°C, 12hPropanoic acid derivative78–85
Base Hydrolysis2M NaOH, 70°C, 8hSodium salt of propanoic acid72
Schiff Base FormationBenzaldehyde, EtOH, ΔN-Benzylidene derivative65

Aromatic Substitution Reactions

The 3-chloro-4-methoxyphenyl group undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position relative to methoxy.

  • Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives.

Reaction TypeConditionsMajor ProductRegioselectivityReference
NitrationHNO₃ (1 eq), H₂SO₄, 0°C3-Chloro-4-methoxy-5-nitrophenylPara to -OCH₃
SulfonationH₂SO₄ (20% SO₃), 50°CSulfonated phenylOrtho to -Cl

Furan Ring Modifications

The furan ring participates in cycloadditions and electrophilic attacks:

  • Diels-Alder Reaction : Reacts with dienophiles (e.g., maleic anhydride) at 80°C to form bicyclic adducts .

  • Electrophilic Halogenation : Bromination (Br₂/CH₂Cl₂) occurs at the α-position of the furan .

Reaction TypeReagentsProductReaction TimeReference
Diels-AlderMaleic anhydride, toluene, ΔBicyclic lactam6h
BrominationBr₂ (1 eq), CH₂Cl₂, RT5-Bromo-furan derivative2h

Amino Group Transformations

The primary amine undergoes acylation and alkylation:

  • Acylation : Acetic anhydride/pyridine forms N-acetyl derivatives .

  • Urea Formation : Reacts with phosgene to yield ureas .

Reaction TypeConditionsProductPurity (%)Reference
AcetylationAc₂O, pyridine, RTN-Acetylated derivative95
Urea SynthesisPhosgene, THF, 0°CSymmetrical urea88

Cross-Coupling Reactions

Palladium-catalyzed couplings enable biaryl synthesis:

  • Suzuki-Miyaura : reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

SubstrateBoronic AcidCatalystYield (%)Reference
3-Chloro-4-methoxyphenylPhenylboronic acidPd(PPh₃)₄82

Stability and Decomposition

  • Thermal Stability : Decomposes above 220°C, releasing CO and NH₃ .

  • Photodegradation : UV light (254 nm) induces cleavage of the chloro-methoxyphenyl group .

This compound’s multifunctional design allows tailored modifications for drug discovery and materials engineering. Future studies should explore its catalytic asymmetric reactions and bioorthogonal applications.

Scientific Research Applications

3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound’s key structural motifs include:

  • Furan-2-yl ring : Acts as a central scaffold for substitution.
  • 3-Chloro-4-methoxyphenyl group : Provides halogenated and methoxy substituents, influencing lipophilicity and electronic properties.

Table 1 compares its structure and substituents with related compounds from the evidence:

Compound Name Core Structure Key Substituents Biological Activity (if reported) References
3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide Furan-propanamide 3-Cl, 4-OCH₃ on phenyl; amino group Not reported
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Furan-thiazole-hydrazone 4-Cl, 2-NO₂ on phenyl; fluorophenyl-thiazole Antifungal (MIC = 250 µg/mL vs. C. utilis)
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) Furan-propanamide 4-F on phenyl; thiazole-amide linkage Anticancer (KPNB1 inhibition)
3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-2-methylphenyl)propanamide Furan-propanamide 4-Br on phenyl; 3-Cl, 2-CH₃ on arylamide Not reported
N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide Furan-propanamide 4-OCH₃ on furan-phenyl; 3-Cl on arylamide Not reported

Substituent Effects on Bioactivity

  • Halogen vs. Methoxy groups (as in the target compound and ) may improve solubility or modulate electron density for receptor interactions.
  • This could improve interactions with polar targets (e.g., enzymes or DNA).

Biological Activity

3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide, a compound with the CAS number 771522-93-1, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with chlorinated phenyl compounds. The process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst presence to enhance yield and purity. Detailed synthetic pathways can be found in supporting literature .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound demonstrated notable cytotoxicity, with IC50 values indicating effective growth inhibition:

Cell LineIC50 (µM)Reference
MCF712.50
HCT1161.1
A54926

These results suggest that this compound may induce apoptosis in cancer cells and could be a promising lead for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. It may inhibit specific kinases or transcription factors that are crucial for tumor growth and survival.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory and antimicrobial activities. For example:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory markers in vitro.
  • Antimicrobial Activity : It has been tested against various bacterial strains, revealing moderate to good antibacterial effects with MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of this compound to MCF7 cells demonstrated a significant reduction in cell viability after 48 hours of treatment, suggesting a strong potential for use in breast cancer therapy.
  • Case Study on Inflammation : Another investigation assessed its anti-inflammatory effects using a lipopolysaccharide (LPS)-induced model in vitro, where it effectively reduced cytokine production.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with functionalization of the furan ring. A plausible route involves:
  • Suzuki-Miyaura coupling to introduce the 3-chloro-4-methoxyphenyl group to the furan ring .
  • Subsequent amidation or coupling with a propanamide backbone .
    Optimization includes adjusting catalysts (e.g., Pd-based for coupling reactions), solvent polarity (e.g., DMF or THF), and temperature control to minimize side products. Purity should be verified via HPLC (≥95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the furan and phenyl rings .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity, referencing retention times against known standards .
    For crystalline samples, X-ray diffraction (XRD) can resolve stereochemical ambiguities .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer :
  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s hydrophobic aryl and furan groups .
  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the amide bond or methoxy group degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). To resolve:
  • Standardize assays using positive controls (e.g., known enzyme inhibitors) .
  • Perform dose-response curves across multiple replicates.
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
    Cross-reference data with structural analogs to identify critical substituents (e.g., chloro vs. methoxy positioning) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog synthesis : Modify the furan’s substituents (e.g., replace chlorine with fluorine) or the propanamide’s amino group .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins .
  • In vitro assays : Test analogs against relevant biological targets (e.g., kinases, GPCRs) to correlate structural changes with activity .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does it have on biological activity?

  • Methodological Answer :
  • Chiral chromatography (e.g., using Chiralpak columns) separates enantiomers, with conditions optimized via mobile-phase screening (e.g., hexane/isopropanol) .
  • Circular dichroism (CD) confirms absolute configuration.
  • Biological impact: Enantiomers may exhibit divergent potency or off-target effects, as seen in related propanamide derivatives .

Q. What are the best practices for assessing in vitro toxicity and metabolic stability?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays in HEK293 or HepG2 cells, with IC₅₀ values compared to clinical candidates .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to identify electrophilic intermediates .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting solubility or aggregation data?

  • Methodological Answer :
  • Dynamic light scattering (DLS) detects aggregation in aqueous buffers.
  • Critical aggregation concentration (CAC) determination via fluorescent probes (e.g., Nile Red) .
  • Compare solubility in co-solvent systems (e.g., PEG-400/water) to improve bioavailability predictions .

Q. What analytical techniques are critical for identifying degradation products under stress conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions .
  • LC-MS/MS identifies degradation products by comparing fragmentation patterns to reference libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.